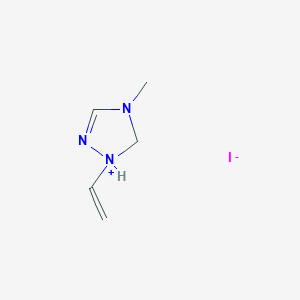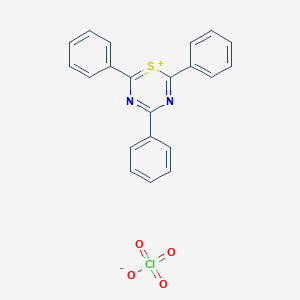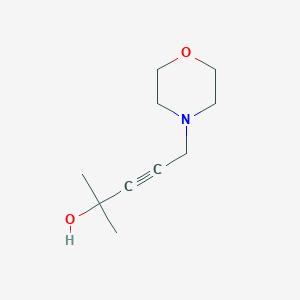
Tri(diisobutylcarbinyl) borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(diisobutylcarbinyl) borate is an organoboron compound with the chemical formula C27H57BO3 It is a borate ester, which means it contains a boron atom bonded to three alkoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri(diisobutylcarbinyl) borate can be synthesized through the reaction of boric acid with diisobutylcarbinol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
B(OH)3+3(diisobutylcarbinol)→Tri(diisobutylcarbinyl) borate+3H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where boric acid and diisobutylcarbinol are fed into a reactor with a dehydrating agent. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tri(diisobutylcarbinyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted borate esters.
Applications De Recherche Scientifique
Tri(diisobutylcarbinyl) borate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boronic esters and borates.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used as a lubricant additive due to its friction-reducing properties and as a catalyst in polymerization reactions.
Mécanisme D'action
The mechanism by which tri(diisobutylcarbinyl) borate exerts its effects involves the formation of stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can facilitate various chemical transformations, including catalysis and stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylborate: Another borate ester with similar reactivity but different alkoxy groups.
Triethylborate: Similar to trimethylborate but with ethyl groups instead of methyl groups.
Triphenylborate: Contains phenyl groups instead of alkyl groups, leading to different reactivity and applications.
Uniqueness
Tri(diisobutylcarbinyl) borate is unique due to its specific alkoxy groups, which impart distinct physical and chemical properties. Its larger alkyl groups provide steric hindrance, affecting its reactivity and stability compared to other borate esters.
Propriétés
Numéro CAS |
73758-18-6 |
|---|---|
Formule moléculaire |
C27H57BO3 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
tris(3,5-dimethylheptan-4-yl) borate |
InChI |
InChI=1S/C27H57BO3/c1-13-19(7)25(20(8)14-2)29-28(30-26(21(9)15-3)22(10)16-4)31-27(23(11)17-5)24(12)18-6/h19-27H,13-18H2,1-12H3 |
Clé InChI |
DALDOQDZVZPDLY-UHFFFAOYSA-N |
SMILES canonique |
B(OC(C(C)CC)C(C)CC)(OC(C(C)CC)C(C)CC)OC(C(C)CC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





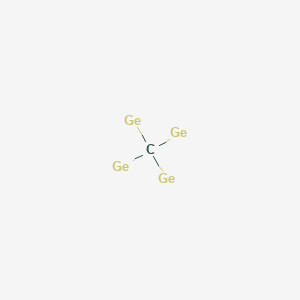

![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)
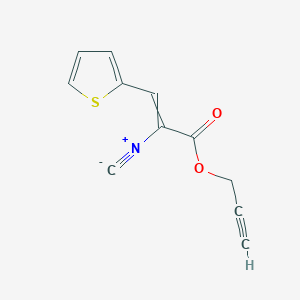

![Methyl 3-[4-(2-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14447585.png)
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
